The synthesis of Tak931 involves several key steps that focus on creating a highly selective CDC7 inhibitor. The compound is characterized by its unique structure, which includes a bicyclic core and specific functional groups designed to enhance binding affinity to the CDC7 enzyme.
Tak931 is synthesized through a series of chemical reactions that include:
The exact synthetic route may vary based on proprietary methods used by Takeda Oncology.
Tak931 has a complex molecular structure defined by its IUPAC name: 2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate. The structure features:
The molecular formula is C₁₃H₁₅N₅OS, with a molecular weight of approximately 285.36 g/mol. The compound exhibits an IC₅₀ (median inhibitory concentration) of less than 0.3 nM against CDC7, indicating potent inhibitory activity .
Tak931 functions primarily through competitive inhibition of CDC7 kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to replication stress in cancer cells.
Key reactions associated with Tak931 include:
Preclinical studies have demonstrated that Tak931 can induce senescence-like characteristics in treated cells, contributing to its antiproliferative effects .
Tak931 acts as an ATP-competitive inhibitor of CDC7 kinase. By inhibiting this enzyme, it disrupts the initiation of DNA replication, leading to replication stress characterized by:
Tak931 is a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific solubility characteristics are typically determined during formulation studies.
Key chemical properties include:
Pharmacokinetic studies indicate that Tak931 reaches maximum plasma concentrations approximately 1–4 hours post-administration, demonstrating dose-proportional systemic exposure .
Tak931 has been primarily explored for its potential in oncology as a treatment for various solid tumors. Its applications include:
Despite its discontinuation in clinical development, research surrounding Tak931 continues to provide insights into CDC7 inhibition and its implications for cancer therapy .
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2